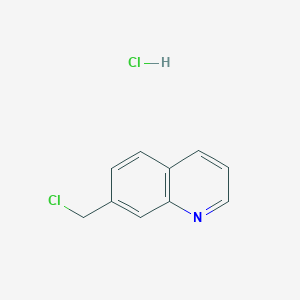
7-(Chloromethyl)quinoline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Chloromethyl)quinoline hydrochloride is a chemical compound with the CAS Number: 133739-63-6 . It has a molecular weight of 214.09 and is typically found in powder form .
Synthesis Analysis
The synthesis of quinoline derivatives, such as 7-(Chloromethyl)quinoline hydrochloride, often involves Friedel Crafts reactions . For instance, the synthesis of quinolines can start with the Michael (1,4-) addition of the aniline nitrogen to propenal, followed by electrophilic aromatic substitution, and subsequent dehydration and oxidation to give quinoline .Molecular Structure Analysis
The molecular structure of 7-(Chloromethyl)quinoline hydrochloride is represented by the Inchi Code: 1S/C10H8ClN.ClH/c11-7-8-3-4-9-2-1-5-12-10(9)6-8;/h1-6H,7H2;1H . This indicates that the compound consists of a quinoline ring with a chloromethyl group attached at the 7th position.Physical And Chemical Properties Analysis
7-(Chloromethyl)quinoline hydrochloride is a powder at room temperature . It has a molecular weight of 214.09 .Applications De Recherche Scientifique
1. Synthesis and Anticancer Activity
7-(Chloromethyl)quinoline hydrochloride is used in the synthesis of quinoline derivatives, which exhibit significant anticancer activity. For instance, derivatives such as 6-fluoro-2-phenyl-7-substitutedamino-quinoline-4-carboxylic acid have shown potent effects against various carcinoma cell lines. This indicates the potential of 7-(Chloromethyl)quinoline hydrochloride in the development of novel anticancer agents (Bhatt, Agrawal, & Patel, 2015).
2. Cytotoxic Activity
The compound is involved in the synthesis of quinoline derivatives that demonstrate cytotoxic activity. Studies on 7-R-4-substituted quinoline derivatives, including those derived from 7-(Chloromethyl)quinoline, have shown pronounced cytotoxic effects, making them relevant for research in cancer treatment and potentially as phytotoxic agents in agriculture (Kozyr & Romanenko, 2022).
3. Application in Bioimaging
Quinoline derivatives, synthesized using 7-(Chloromethyl)quinoline hydrochloride, have been studied for their photophysical properties, indicating potential as dyes for biomedical applications. These derivatives demonstrate strong blue fluorescence, making them suitable for cell trafficking and pharmacokinetics studies in biological research (Carta, Balasso, Caliceti, & Ferlin, 2015).
4. Antifilarial Agents
This compound is also used in the synthesis of 7-chloro-4-(substituted amino) quinolines, which have been evaluated for their antifilarial activities. Some of these synthesized compounds showed promising results against the filarial parasite Acanthocheilonema viteae in rodents (Tewari, Chauhan, Bhaduri, Fatima, & Chatterjee, 2000).
5. Autophagy Inducing Agents
Research has indicated the use of 7-chloro-4(1H)-quinolone derivatives, synthesized from 7-(Chloromethyl)quinoline hydrochloride, as autophagy-inducing agents targeting ATG5 protein. This has implications in the development of novel antitumor agents with improved pharmacological profiles (Jia, Yu, Huang, Zhang, Qiu, Cao, Du, & Liu, 2020).
6. Corrosion Inhibition
The compound has been studied for its role in synthesizing quinoline derivatives that act as corrosion inhibitors for metals in acidic media. This application is significant in the field of material science and engineering (Douche, Elmsellem, Anouar, Guo, Hafez, Tüzün, El Louzi, Bougrin, Karrouchi, & Himmi, 2020).
Mécanisme D'action
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, skin sensitization, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Orientations Futures
Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . Therefore, the future directions of 7-(Chloromethyl)quinoline hydrochloride could be in the development of new pharmaceuticals and industrial chemicals .
Propriétés
IUPAC Name |
7-(chloromethyl)quinoline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN.ClH/c11-7-8-3-4-9-2-1-5-12-10(9)6-8;/h1-6H,7H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIVJQKPLTZWOMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)CCl)N=C1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Chloromethyl)quinoline hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-6-methoxybenzo[d]thiazol-2-amine](/img/structure/B2357044.png)
![methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-(phenylsulfonyl)acrylate](/img/structure/B2357047.png)
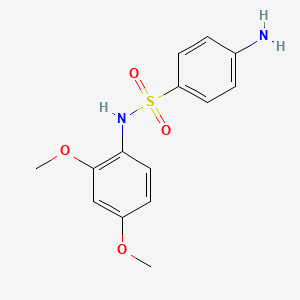
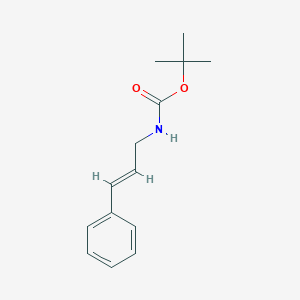
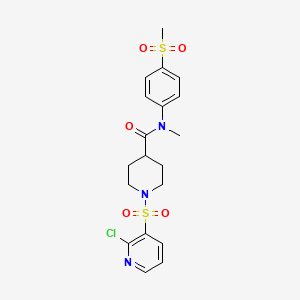
![2-[3-(3-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2357056.png)
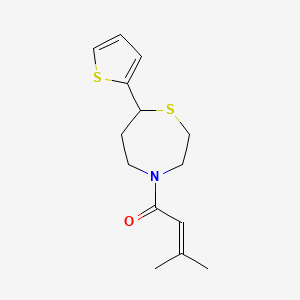
![4-[2-(Piperidin-4-yl)ethyl]morpholine hydrochloride](/img/structure/B2357058.png)
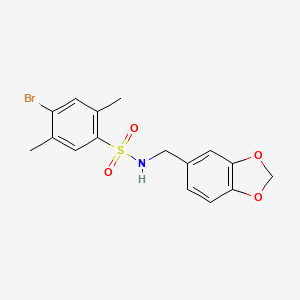
![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2357060.png)
![5-Chloro-6-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2357061.png)
![N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2357062.png)
![7-((5-(4-isopropylphenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-2H-chromen-2-one](/img/structure/B2357064.png)
